Positional Isomerism: Physicochemical Differences
The specific substitution pattern of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline leads to a measurable difference in key physicochemical parameters compared to its ortho-regioisomer, 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline (CAS 886365-74-8). These differences in properties like LogP and TPSA are critical for predicting passive permeability and solubility, which are foundational to successful drug development campaigns .
| Evidence Dimension | Calculated Physicochemical Properties (LogP / TPSA) |
|---|---|
| Target Compound Data | ACD/LogP: 1.54; Polar Surface Area (PSA): 65 Ų |
| Comparator Or Baseline | 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline (CAS 886365-74-8): LogP: 2.64; PSA: 64.9 Ų (from Chemsrc ) |
| Quantified Difference | Target compound is significantly less lipophilic (ΔLogP = -1.1) with a slightly larger PSA (ΔPSA = +0.1 Ų). |
| Conditions | Calculated using ACD/Labs Percepta Platform (for target) and Chemsrc database values (for comparator). |
Why This Matters
A LogP difference of >1.0 unit translates to a roughly 10-fold difference in lipophilicity, which profoundly impacts membrane permeability and aqueous solubility, making the target compound potentially more suitable for applications requiring better aqueous compatibility compared to its more lipophilic ortho-analog.
